molecular formula C35H49NO10 B10789641 Crassicaulin A

Crassicaulin A

Cat. No.: B10789641
M. Wt: 643.8 g/mol
InChI Key: GAZDXIGXYWVWQX-MELBLISISA-N
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Description

. This bioactive alkaloid is found in various Aconitum species and is known for its analgesic properties. It has been clinically used in China for pain relief and possesses feeding deterrent activity against certain insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Crassicaulin A can be synthesized through partial synthesis from yunaconitine, which has a similar skeleton but contains an α-hydroxyl group at C-3 . The synthetic routes involve complex reaction conditions and purification steps to achieve a high yield of this compound.

Industrial Production Methods: Industrial production of this compound involves the extraction from the roots of Aconitum species, followed by purification processes such as boiling, steaming, and sand frying . These methods ensure the safety and efficacy of the compound by reducing its cardiotoxicity and transforming it into less toxic derivatives.

Chemical Reactions Analysis

Types of Reactions: Crassicaulin A undergoes various chemical reactions, including hydroxylation, which is a significant metabolic pathway . This reaction involves the addition of hydroxyl groups to the compound, leading to the formation of hydroxylated metabolites.

Common Reagents and Conditions: Hydroxylation of this compound is typically carried out using liver S9 fraction in vitro, highlighting inter-species differences in metabolism between rats and humans . The reaction conditions involve the use of specific enzymes and cofactors to facilitate the hydroxylation process.

Major Products Formed: The major products formed from the hydroxylation of this compound include yunaconitine and deoxyjesaconitine . These metabolites exhibit different pharmacological activities and toxicities compared to the parent compound.

Mechanism of Action

Crassicaulin A exerts its effects primarily through its interaction with specific molecular targets and pathways. The hydroxylation metabolism of this compound leads to the formation of bioactive metabolites that can interact with various receptors and enzymes in the body . These interactions result in analgesic effects and other pharmacological activities.

Comparison with Similar Compounds

Crassicaulin A is unique among diterpenoid alkaloids due to its specific structural features and pharmacological activities. Similar compounds include yunaconitine and deoxyjesaconitine, which share structural similarities but differ in their hydroxylation patterns and biological effects . The uniqueness of this compound lies in its specific hydroxylation sites and the resulting bioactive metabolites.

Properties

IUPAC Name

[(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26?,27+,28-,29?,30-,32+,33+,34-,35?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZDXIGXYWVWQX-MELBLISISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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